molecular formula C19H28N2O3S2 B4927005 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide

4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide

Cat. No. B4927005
M. Wt: 396.6 g/mol
InChI Key: VRBCIQPTKGNSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide is a synthetic compound that has been the subject of significant scientific research. It is a member of the benzamide family of compounds, which have been shown to have a range of biological activities, including anticancer, antifungal, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It may also act by disrupting the cell membrane of fungi and viruses, leading to their death.
Biochemical and Physiological Effects:
Studies have demonstrated that 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the expression of genes involved in cancer cell growth, and inhibit the activity of enzymes involved in DNA replication and cell division. It has also been shown to disrupt the cell membrane of fungi and viruses, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide in lab experiments include its ability to inhibit the growth of cancer cells, fungi, and viruses, making it a potentially useful therapeutic agent. However, its limitations include its complex synthesis method, which may limit its availability for use in lab experiments, and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Studies to optimize its synthesis method and develop more efficient methods for its production.
3. Studies to evaluate its toxicity and potential side effects in vivo.
4. Studies to evaluate its efficacy in animal models of cancer, fungal infections, and viral infections.
5. Studies to develop novel derivatives of 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide with improved activity and reduced toxicity.
Conclusion:
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide is a synthetic compound that has been the subject of significant scientific research due to its potential as a therapeutic agent. Its complex synthesis method and potential toxicity are limitations, but its ability to inhibit the growth of cancer cells, fungi, and viruses make it a potentially useful compound. Further research is needed to elucidate its mechanism of action, optimize its synthesis method, evaluate its toxicity, and develop novel derivatives with improved activity and reduced toxicity.

Synthesis Methods

The synthesis method for 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide involves a multi-step process. The starting material is 4-aminobenzamide, which is reacted with allyl bromide in the presence of potassium carbonate to produce 4-allylamino-benzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of triethylamine to produce 4-[allyl(methylsulfonyl)amino]-benzamide. The final step involves the reaction of this intermediate with 2-(cyclohexylthio)ethylamine in the presence of sodium hydride to produce 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide has been the subject of significant scientific research due to its potential as a therapeutic agent. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antiviral activity, with studies demonstrating its ability to inhibit the growth of Candida albicans and herpes simplex virus.

properties

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S2/c1-3-14-21(26(2,23)24)17-11-9-16(10-12-17)19(22)20-13-15-25-18-7-5-4-6-8-18/h3,9-12,18H,1,4-8,13-15H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBCIQPTKGNSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCSC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohexylsulfanyl)ethyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide

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